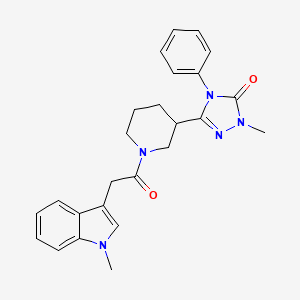
1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Indole moiety : A common structural feature in many biologically active compounds.
- Piperidine ring : Often associated with various pharmacological activities.
- Triazole ring : Known for its role in antifungal and anticancer properties.
Molecular Formula
The molecular formula is C22H26N4O2, indicating a relatively complex organic molecule.
Antimicrobial Activity
Research has indicated that compounds containing indole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.3 µM, suggesting potential efficacy against resistant strains of bacteria .
Anticancer Properties
The biological activity of the compound also extends to anticancer effects. Indole derivatives are known for their ability to induce apoptosis in cancer cells. A study focusing on related indole-based compounds demonstrated that they could effectively inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole ring may interact with specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : Compounds with piperidine structures often act on neurotransmitter receptors, potentially influencing pathways related to pain and mood disorders.
Study 1: Antimicrobial Screening
A high-throughput screening study evaluated multiple compounds against Mycobacterium tuberculosis. The compound was part of a library that showed promising results, with certain analogs achieving over 90% inhibition at low concentrations .
Study 2: Anticancer Efficacy
In vitro studies conducted on HepG2 cells revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 30 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis, confirmed through flow cytometry assays .
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 6.3 | |
| Anticancer | HepG2 | 10 - 30 | |
| Anticancer | MCF7 | Not specified |
Table 2: Structural Components
| Component | Description |
|---|---|
| Indole | Contributes to antimicrobial and anticancer activity |
| Piperidine | Enhances receptor interaction |
| Triazole | Potential enzyme inhibitor |
特性
IUPAC Name |
2-methyl-5-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-27-16-19(21-12-6-7-13-22(21)27)15-23(31)29-14-8-9-18(17-29)24-26-28(2)25(32)30(24)20-10-4-3-5-11-20/h3-7,10-13,16,18H,8-9,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCARTCHOXGKBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN(C(=O)N4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














